![molecular formula C14H19N3O B15277013 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-benzyl-2,6-diazaspiro[3.4]octane with appropriate reagents to introduce the oxime functionality. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting bacterial infections.
作用機序
The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
6-Benzyl-2,6-diazaspiro[3.4]octane: A structurally related compound with similar biological activities.
(S)-6-Benzyl-2,6-diazaspiro[3.4]octan-8-ylmethanol:
Uniqueness
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime stands out due to its unique spirocyclic structure and the presence of the oxime functionality, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
(E)-6-benzyl-N-methoxy-2,6-diazaspiro[3.4]octan-8-imine |
InChI |
InChI=1S/C14H19N3O/c1-18-16-13-8-17(11-14(13)9-15-10-14)7-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3/b16-13- |
InChIキー |
BYLXNOZAJGVNQA-SSZFMOIBSA-N |
異性体SMILES |
CO/N=C\1/CN(CC12CNC2)CC3=CC=CC=C3 |
正規SMILES |
CON=C1CN(CC12CNC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


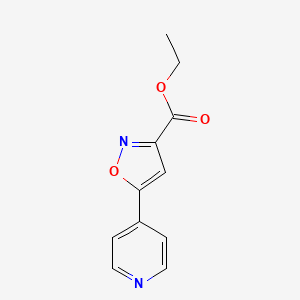
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
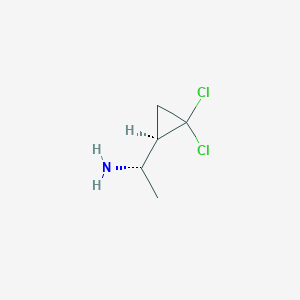
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
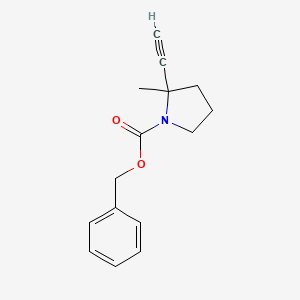
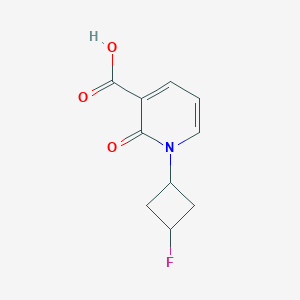
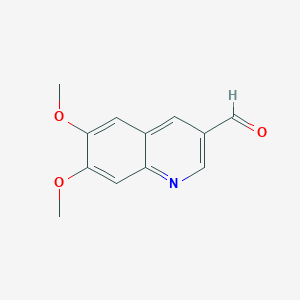
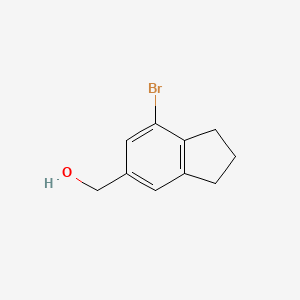
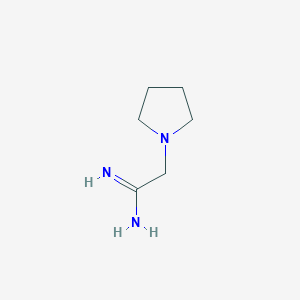
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
